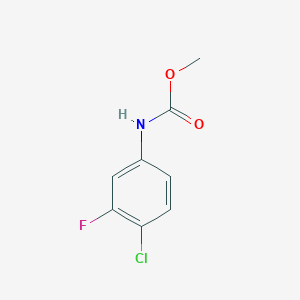

Methyl (4-chloro-3-fluorophenyl)carbamate

Description

Methyl (4-chloro-3-fluorophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position, linked to a methyl carbamate group. Carbamates are widely utilized in medicinal chemistry and agrochemicals due to their stability and bioactivity. This compound is primarily employed as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules targeting enzymes or receptors. Its structural features—halogen substituents and carbamate functionality—enhance metabolic stability and influence intermolecular interactions, making it valuable in drug discovery pipelines .

Propriétés

Formule moléculaire |

C8H7ClFNO2 |

|---|---|

Poids moléculaire |

203.60 g/mol |

Nom IUPAC |

methyl N-(4-chloro-3-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |

Clé InChI |

UAJDFOWIRIIFQX-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC1=CC(=C(C=C1)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le carbaminate de méthyle (4-chloro-3-fluorophényle) peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de la 4-chloro-3-fluoroaniline avec le chloroformate de méthyle en présence d'une base telle que la triéthylamine. La réaction se produit généralement à température ambiante et donne le produit carbamate souhaité .

Méthodes de production industrielle

La production industrielle de carbaminate de méthyle (4-chloro-3-fluorophényle) implique souvent une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle minutieux des conditions de réaction telles que la température, la pression et les concentrations de réactifs afin de garantir un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le carbaminate de méthyle (4-chloro-3-fluorophényle) est utilisé dans plusieurs domaines de la recherche scientifique :

Chimie : En tant que bloc de construction en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Utilisé dans des études portant sur l'inhibition enzymatique et les interactions protéiques.

Médecine : Investigué pour ses propriétés pharmacologiques potentielles, notamment son rôle d'inhibiteur enzymatique.

Industrie : Employé dans le développement d'agrochimiques et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du carbaminate de méthyle (4-chloro-3-fluorophényle) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Le groupe carbamate peut former des liaisons covalentes avec le site actif des enzymes, ce qui conduit à l'inhibition de l'activité enzymatique. Cette interaction perturbe les voies biochimiques normales, ce qui la rend utile dans diverses applications, notamment comme pesticide ou agent pharmaceutique.

Applications De Recherche Scientifique

Methyl (4-chloro-3-fluorophenyl)carbamate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including its role as an enzyme inhibitor.

Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of methyl (4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways, making it useful in various applications, including as a pesticide or pharmaceutical agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:

Substituent Variations on the Phenyl Ring

- Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: 4-chloro, 3-trifluoromethyl. Molecular weight is higher (253.61 vs. ~215–220 for the target compound). Applications: Used as a high-purity (98% HPLC) pharmaceutical intermediate, often analyzed via LCMS, GCMS, and NMR .

- Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: Ethyl ester instead of methyl. This analog is listed as a Sorafenib-related compound, indicating relevance in kinase inhibitor synthesis .

Ester Group Modifications

tert-Butyl (4-chloro-3-fluorophenyl)carbamate

- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate Ester Group: Aromatic phenyl.

Activité Biologique

Methyl (4-chloro-3-fluorophenyl)carbamate is an organic compound that has garnered attention due to its significant biological activity, particularly in enzyme inhibition, antifungal properties, and potential pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₈ClF₂N₁O₂

- Molecular Weight : Approximately 203.60 g/mol

- Structural Features : It contains a carbamate functional group attached to a phenyl ring with chlorine and fluorine substituents, which influence its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism disrupts various biochemical pathways, which can result in significant physiological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and its inhibition is a target for neuroprotective drugs. Studies have shown that this compound can effectively inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases.

2. Antifungal Activity

This compound has demonstrated antifungal properties, particularly against wood-decaying fungi. Its efficacy correlates with the degree of fluorination on the phenyl ring, suggesting that increased fluorination enhances antifungal activity.

Table 1: Antifungal Efficacy Against Wood-Decaying Fungi

| Compound | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| This compound | 0.1 | 75 |

| Methyl (4-fluorophenyl)carbamate | 0.1 | 60 |

| Control | - | 10 |

3. Potential Pharmaceutical Applications

Given its enzyme inhibition capabilities, this compound is being explored as a candidate for drug development. Its structural similarities to other pharmacologically active compounds suggest potential applications in treating conditions related to enzyme dysfunction.

Case Studies

Several studies have investigated the biological activities of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through acetylcholinesterase inhibition.

- Fungal Resistance in Wood : Research showed that wood treated with this compound exhibited enhanced resistance against fungal decay compared to untreated wood samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.